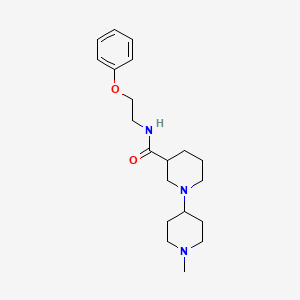![molecular formula C22H24N4O6 B5364852 N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide](/img/structure/B5364852.png)
N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide, also known as DNQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as AMPA receptor antagonists and is mainly used as a research tool to investigate the function and properties of these receptors.
Mécanisme D'action
N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the receptor activity and the blocking of the transmission of glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of AMPA receptors, which are involved in the regulation of synaptic plasticity and the formation of long-term memory. This compound has also been shown to have neuroprotective effects and to prevent excitotoxicity, a process that can lead to neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide is a valuable research tool for investigating the function and properties of AMPA receptors. It is highly specific and selective for these receptors, which makes it a useful tool for studying their role in various physiological and pathological conditions. However, this compound has some limitations in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a stable concentration in the experimental system. It also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide in scientific research. One area of interest is the study of the role of AMPA receptors in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the development of new compounds that are more specific and selective for AMPA receptors and have fewer off-target effects. Finally, the use of this compound in combination with other compounds and therapies may provide new insights into the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide is synthesized through a multistep process that involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with piperazine followed by the reaction with 4-aminobenzamide. The resulting compound is then subjected to a series of chemical reactions to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide is widely used in scientific research to study the function and properties of AMPA receptors. These receptors are important in the transmission of glutamate, a neurotransmitter that is involved in learning and memory. This compound is used to block the activity of these receptors and study their role in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-31-19-13-16(18(26(29)30)14-20(19)32-2)12-17(22(28)25-10-8-23-9-11-25)24-21(27)15-6-4-3-5-7-15/h3-7,12-14,23H,8-11H2,1-2H3,(H,24,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEQFOQABYKXCP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C(=O)N2CCNCC2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C(=O)N2CCNCC2)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5364770.png)
![2-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5364779.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5364780.png)
![N-(3-furylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364788.png)
![N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364802.png)
![4-[2-(dimethylamino)-5-nitrobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5364803.png)
![2'-butyl-5'-chloro-1-[2-(1H-imidazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5364808.png)


![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5364858.png)
![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364861.png)
![N-cyclopropyl-1'-[(3-cyclopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364864.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)